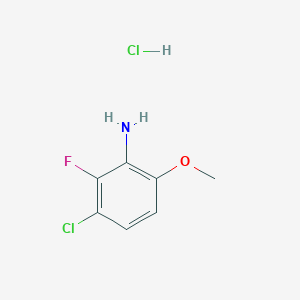

3-chloro-2-fluoro-6-methoxyaniline hydrochloride

Description

Properties

IUPAC Name |

3-chloro-2-fluoro-6-methoxyaniline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClFNO.ClH/c1-11-5-3-2-4(8)6(9)7(5)10;/h2-3H,10H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEPTUAJAISKEEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)Cl)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl2FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-2-fluoro-6-methoxyaniline hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the nucleophilic aromatic substitution reaction. For instance, 3-chloro-2-fluoro-6-nitrobenzene can be reduced to form the corresponding aniline derivative. The reduction can be achieved using reagents such as iron powder and hydrochloric acid under reflux conditions. The methoxy group can be introduced via methylation using dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation is often employed for the reduction step, using catalysts like palladium on carbon. The methylation step can be optimized using phase-transfer catalysis to improve the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-2-fluoro-6-methoxyaniline hydrochloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine and fluorine atoms can be substituted by nucleophiles such as amines or thiols.

Oxidation: The aniline group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group (if present) can be reduced to an amine.

Methylation: The methoxy group can be introduced or modified through methylation reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon or reagents like iron powder and hydrochloric acid.

Methylation: Methyl iodide or dimethyl sulfate in the presence of a base.

Major Products Formed

Substitution Reactions: Formation of derivatives with different substituents replacing chlorine or fluorine.

Oxidation Products: Formation of nitroso or nitro compounds.

Reduction Products: Formation of primary amines from nitro compounds.

Methylation Products: Formation of methoxy derivatives.

Scientific Research Applications

3-chloro-2-fluoro-6-methoxyaniline hydrochloride has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme interactions and as a building block for bioactive molecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-chloro-2-fluoro-6-methoxyaniline hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of electron-withdrawing groups like chlorine and fluorine can influence its reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The target compound’s trifunctional substitution (Cl, F, OCH₃) contrasts with simpler analogs like 3-chloro-2-methylaniline HCl (Cl, CH₃). Fluorine’s strong electron-withdrawing nature may enhance stability compared to methyl groups, as seen in 3-fluoro deschloroketamine HCl, which is stable for ≥5 years at -20°C .

- Molecular Weight : The target’s inferred molecular weight (~207.6 g/mol) is intermediate between 3-chloro-2-methylaniline HCl (178.06 g/mol) and 3-fluoro deschloroketamine HCl (257.7 g/mol), suggesting moderate polarity.

Physicochemical Properties and Stability

- Stability: Fluorinated compounds like 3-fluoro deschloroketamine HCl require stringent storage conditions (-20°C) , whereas 3-chloro-2-methylaniline HCl is stable as a crystalline powder without specialized temperature control .

- Purity : High purity (≥98%) is common among hydrochloride salts, as validated for 3-chloro-2-methylaniline HCl and 3-fluoro deschloroketamine HCl , suggesting similar standards for the target compound.

Analytical Methodologies

RP-HPLC is widely used for characterizing hydrochlorides, as demonstrated for amitriptyline HCl (accuracy: 98–102% ), dosulepin HCl (repeatability RSD ≤1.5% ), and gabapentin (solution stability ≥24 hours ). These methods are likely applicable to the target compound for assessing purity, stability, and degradation profiles.

Biological Activity

3-Chloro-2-fluoro-6-methoxyaniline hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The molecular formula of this compound is , with a molecular weight of approximately 177.60 g/mol. The presence of chlorine and fluorine atoms, along with a methoxy group, contributes to its unique reactivity and biological activity.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit notable anticancer activities. Specifically, they have been shown to inhibit various enzymes involved in tumor growth. For instance, studies on related compounds reveal their ability to disrupt cancer cell proliferation through enzyme inhibition pathways.

Table 1: Anticancer Activity of Related Compounds

| Compound Name | EC50 (µM) | Mechanism of Action |

|---|---|---|

| 3-Chloro-2-fluoro-6-methoxyaniline | TBD | Inhibition of tumor growth enzymes |

| 2-Fluoro-6-methoxyaniline hydrochloride | 0.395 | Enzyme inhibition in cancer pathways |

| 4-Fluoroaniline | TBD | Cytotoxic effects on cancer cells |

Antimicrobial Activity

In addition to anticancer properties, this compound may possess antimicrobial effects. Preliminary studies suggest that it can bind to various enzymes and receptors, potentially influencing metabolic pathways associated with microbial growth. Further exploration is warranted to establish its efficacy against specific pathogens.

The biological effects of this compound are attributed to the interactions between its functional groups (methoxy and amino) and biological targets. These interactions may alter enzyme activities, offering therapeutic avenues for drug design.

Case Study 1: Inhibition of Tumor Growth

A study focused on the inhibition of specific kinases involved in cancer progression demonstrated that derivatives similar to this compound could effectively reduce tumor cell viability in vitro. The study reported an EC50 value indicating significant potency against human cancer cell lines .

Case Study 2: Antimicrobial Efficacy

Another case study evaluated the antimicrobial properties of related compounds against Staphylococcus aureus. Results indicated that the compound exhibited a minimum inhibitory concentration (MIC) that warrants further investigation into its potential as an antimicrobial agent .

Future Directions

Further research is essential to fully elucidate the biological mechanisms underlying the activity of this compound. Specific areas for future investigation include:

- Detailed Mechanistic Studies : Understanding how this compound interacts at the molecular level with various biological targets.

- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy.

- Structural Optimization : Modifying the chemical structure to enhance potency and reduce toxicity.

Q & A

Q. What are the key synthetic routes for 3-chloro-2-fluoro-6-methoxyaniline hydrochloride?

Methodological Answer: The synthesis typically involves sequential functionalization of aniline derivatives. A plausible route includes:

Chlorination/Fluorination : Start with 3-methoxyaniline. Introduce chlorine and fluorine via electrophilic aromatic substitution (e.g., using Cl₂ or N-chlorosuccinimide and Selectfluor® for fluorination ).

Hydrochloride Formation : React the free base with HCl in an anhydrous solvent (e.g., ethanol) to form the hydrochloride salt .

Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, dichloromethane/methanol) to isolate the product. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can spectroscopic methods (NMR, IR, MS) confirm the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR :

- Aromatic protons : Look for splitting patterns consistent with chloro, fluoro, and methoxy substituents. For example, deshielded protons near electronegative groups (δ 6.5–7.5 ppm) .

- Methoxy group : A singlet at δ ~3.8 ppm.

- IR : Stretch for NH₂ (3200–3400 cm⁻¹) and C-Cl (600–800 cm⁻¹) .

- Mass Spectrometry (ESI-MS) : Molecular ion peak at m/z corresponding to [C₇H₇ClFNO₂]⁺ (exact mass: 191.58) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves (tested for HCl resistance), sealed goggles, and a lab coat .

- Ventilation : Use a fume hood to avoid inhalation of hydrochloride dust or vapors .

- Spill Management : Neutralize HCl spills with sodium bicarbonate and dispose via approved hazardous waste channels .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for this compound?

Methodological Answer:

- Cross-Validation : Compare experimental data with computational predictions (e.g., DFT-based NMR chemical shift calculations) .

- High-Resolution MS : Confirm molecular formula accuracy (e.g., ±0.001 Da tolerance).

- Collaborative Databases : Cross-reference with PubChem or Reaxys entries to identify outliers .

Q. What challenges arise in scaling up the synthesis, and how can they be mitigated?

Methodological Answer:

- Solvent Choice : Replace ethanol with cheaper, high-boiling solvents (e.g., isopropanol) for large-scale recrystallization .

- Reaction Exotherms : Use jacketed reactors to control temperature during HCl addition.

- Impurity Control : Implement in-process analytics (e.g., inline FTIR) to monitor intermediates .

Q. How can the compound’s stability under varying pH and temperature conditions be assessed?

Methodological Answer:

Q. What biochemical mechanisms (e.g., enzyme inhibition) can be explored using this compound?

Methodological Answer:

- Kinase Assays : Screen against tyrosine kinase panels (e.g., EGFR) using fluorescence polarization .

- Cytotoxicity Testing : Evaluate IC₅₀ values in cancer cell lines (e.g., MCF-7) via MTT assays .

- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated oxidation .

Q. How can reaction conditions be optimized to improve yield and selectivity?

Methodological Answer:

- DoE (Design of Experiments) : Vary temperature, solvent polarity, and stoichiometry to identify optimal parameters .

- Catalysis : Test Pd/C or CuI for coupling reactions (if intermediates require cross-coupling) .

- Green Chemistry : Replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) for safer workflows .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.